An In-Depth Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 4-Ethynyl-2-fluorobenzoic Acid: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 4-Ethynyl-2-fluorobenzoic acid, a versatile trifunctional building block of significant interest in pharmaceutical and materials science research. We will delve into its core chemical properties, reactivity profile, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
4-Ethynyl-2-fluorobenzoic acid is a synthetic organic compound distinguished by its unique arrangement of three key functional groups on a benzene ring: a terminal alkyne (ethynyl group), a fluorine atom, and a carboxylic acid. This strategic combination makes it a highly valuable intermediate for constructing complex molecular architectures.
The core identifiers and physicochemical properties are summarized below. It is important to note that while some physical data like melting point and pKa are not widely published, we can infer educated estimates based on structurally related analogs.
| Property | Value | Source / Comment |
| IUPAC Name | 4-Ethynyl-2-fluorobenzoic acid | --- |
| CAS Number | 736117-41-2 | [1][2] |
| Molecular Formula | C₉H₅FO₂ | [1] |
| Molecular Weight | 164.13 g/mol | [1] |
| Appearance | Likely a white to off-white solid | Inferred from analogs like 2- and 4-fluorobenzoic acid.[3][4] |
| Melting Point | Data not readily available. Estimated >160 °C. | Based on precursors like 4-bromo-2-fluorobenzoic acid (174-178 °C) and analogs. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol). | Inferred from fluorobenzoic acid analogs.[5] |
| pKa | Data not readily available. Estimated ~3.8-4.0. | The ortho-fluorine atom's inductive electron-withdrawing effect should increase acidity (lower pKa) compared to 4-fluorobenzoic acid (pKa 4.14).[3][4][6] |
| Storage | 2-8°C, under dry and sealed conditions. | [1] |
Spectral Analysis (Predicted)
Experimental spectra for 4-Ethynyl-2-fluorobenzoic acid are not broadly available in public databases. However, a detailed prediction of its spectral characteristics can be made based on the known effects of its constituent functional groups and data from analogous structures like 4-fluorobenzoic acid.[2][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are highly informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: The spectrum will feature distinct signals for the carboxylic acid proton, the terminal alkyne proton, and the three aromatic protons. The aromatic region will be complex due to H-H and H-F coupling.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including two for the alkyne, one for the carboxyl group, and six for the aromatic ring. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable.
-
¹⁹F NMR: A single resonance is expected, which will appear as a multiplet due to coupling with adjacent aromatic protons (H-3 and H-5).
Table of Predicted NMR Chemical Shifts (in DMSO-d₆):
| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | ~13.5 | br s | - | -COOH |
| ~8.0 | t | J(H,H) ≈ 8.0 | H-6 | |
| ~7.5 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0 | H-5 | |
| ~7.4 | dd | J(H,H) ≈ 1.5, J(H,F) ≈ 1.5 | H-3 | |
| ~4.5 | s | - | -C≡CH | |
| ¹³C | ~165 | d | ³J(C,F) ≈ 3 | C OOH |
| ~162 | d | ¹J(C,F) ≈ 250 | C 2-F | |
| ~135 | d | ⁴J(C,F) ≈ 3 | C 5 | |
| ~132 | s | - | C 6 | |
| ~128 | d | ²J(C,F) ≈ 15 | C 1 | |
| ~125 | s | - | C 4 | |
| ~115 | d | ²J(C,F) ≈ 25 | C 3 | |
| ~84 | s | - | -C ≡CH | |
| ~83 | s | - | -C≡C H |
Infrared (IR) Spectroscopy
The IR spectrum provides clear confirmation of the key functional groups.
-
~3300 cm⁻¹ (sharp, medium): Alkyne C-H stretch (≡C-H).
-
~3200-2500 cm⁻¹ (broad): Carboxylic acid O-H stretch.
-
~2110 cm⁻¹ (weak): Alkyne C≡C stretch.
-
~1700 cm⁻¹ (strong): Carboxylic acid C=O stretch.
-
~1600, ~1480 cm⁻¹: Aromatic C=C stretches.
-
~1250 cm⁻¹ (strong): Aryl C-F stretch.
Mass Spectrometry (MS)
In electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 164.02 . Key fragmentation would involve the loss of H₂O (m/z = 146), COOH (m/z = 119), and potentially C₂H (m/z = 139).
Chemical Reactivity and Mechanistic Insights
The utility of 4-Ethynyl-2-fluorobenzoic acid stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.
Caption: Key reactive centers of 4-Ethynyl-2-fluorobenzoic acid.
-
The Terminal Alkyne: This is arguably the most valuable handle on the molecule. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the flagship "click" reaction.[9] This reaction is exceptionally efficient and bio-orthogonal, allowing the molecule to be conjugated to azide-modified biomolecules, polymers, or surfaces with high fidelity.[10] The alkyne can also undergo other metal-catalyzed couplings, such as further Sonogashira reactions.
-
The Carboxylic Acid: This group provides a classic site for derivatization. It can be readily converted to esters, amides, or acid chlorides using standard organic chemistry protocols.[5] This allows for the attachment of this building block to amine- or alcohol-containing molecules, extending its utility in drug discovery and materials synthesis.
-
The Fluoroaromatic Ring: The fluorine atom at the ortho-position significantly influences the molecule's electronic properties. Its strong inductive electron-withdrawing effect increases the acidity of the carboxylic acid proton.[3] In drug development, the C-F bond is exceptionally stable and can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of drug candidates derived from this scaffold.[1]
Key Applications in Research and Development
Pharmaceutical Drug Discovery
The primary application of 4-Ethynyl-2-fluorobenzoic acid is as a versatile building block for synthesizing novel therapeutic agents.[1] The trifunctional nature allows for a modular drug design approach.
-
As a Molecular Probe: The alkyne can be "clicked" onto a fluorescent dye or biotin tag after the carboxylic acid has been coupled to a pharmacophore. This creates powerful chemical probes for target identification and validation studies.
-
In Fragment-Based Drug Discovery (FBDD): This molecule can serve as a core fragment. The carboxylic acid can form key interactions (e.g., hydrogen bonds, salt bridges) with a protein target, while the alkyne provides a vector for growing the fragment into a more potent lead compound.
-
Enhancing Pharmacokinetics: The fluorine atom is a well-established bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion is a proven strategy to improve metabolic stability and membrane permeability.[1]
Caption: Workflow for using the title compound in drug discovery.
Materials Science
The rigid, linear nature of the ethynyl group and the potential for polymerization or surface functionalization make this molecule relevant in materials science. It can be used to synthesize advanced polymers and coatings with tailored electronic or mechanical properties.[1]
Synthesis and Purification Protocol
4-Ethynyl-2-fluorobenzoic acid is not naturally occurring and must be prepared synthetically. The most logical and field-proven approach is a Sonogashira cross-coupling reaction .[11][12] The following protocol describes a reliable method starting from the commercially available 4-Bromo-2-fluorobenzoic acid. The reaction proceeds in two stages: coupling with a protected alkyne (trimethylsilylacetylene) followed by in-situ or subsequent deprotection.
Caption: Plausible synthesis route via Sonogashira coupling.
Step-by-Step Experimental Protocol
Objective: To synthesize 4-Ethynyl-2-fluorobenzoic acid from 4-Bromo-2-fluorobenzoic acid.
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 eq)
-
(Trimethylsilyl)acetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate, Hexanes, Hydrochloric acid (1M), Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the resulting suspension for 10 minutes at room temperature.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Deprotection: Cool the reaction mixture to room temperature. Add Methanol, followed by potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 2-4 hours to effect the cleavage of the trimethylsilyl (TMS) group.
-
Workup: Once deprotection is complete, concentrate the mixture under reduced pressure. Add water and acidify to pH ~2-3 with 1M HCl. The product should precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure 4-Ethynyl-2-fluorobenzoic acid.
Causality and Trustworthiness: This protocol is based on well-established Sonogashira coupling conditions.[13] The use of a TMS-protected alkyne prevents self-coupling (Glaser coupling) and provides a clean route to the terminal alkyne upon simple basic workup.[10][14] Each step, from the inert atmosphere to the specific catalyst choice, is designed to maximize yield and purity, constituting a self-validating system common in modern organic synthesis.
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